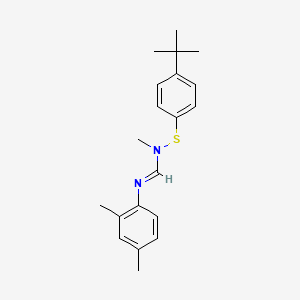
1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a bromine atom at the first position, a nitrophenyl group at the fourth position, and an amine group at the third position of the isoquinoline ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of 1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine typically involves multi-step organic reactions. One common method includes the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochlorides with bromine in nitrobenzene, resulting in 4-bromo-isoquinoline . The nitrophenyl group can be introduced through a nitration reaction, where isoquinoline derivatives are treated with nitric acid and sulfuric acid.
Analyse Des Réactions Chimiques
1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, tin, and hydrochloric acid. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and nitrophenyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine can be compared with other similar compounds, such as:
1-Bromo-4-(4-fluorophenyl)isoquinolin-3-amine: This compound has a fluorine atom instead of a nitro group, which affects its reactivity and biological activity.
4-Bromoisoquinoline: Lacks the nitrophenyl and amine groups, making it less complex and with different chemical properties.
4-Nitroisoquinoline: Contains a nitro group but lacks the bromine and amine groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
31309-65-6 |
|---|---|
Formule moléculaire |
C15H10BrN3O2 |
Poids moléculaire |
344.16 g/mol |
Nom IUPAC |
1-bromo-4-(4-nitrophenyl)isoquinolin-3-amine |
InChI |
InChI=1S/C15H10BrN3O2/c16-14-12-4-2-1-3-11(12)13(15(17)18-14)9-5-7-10(8-6-9)19(20)21/h1-8H,(H2,17,18) |
Clé InChI |
IZPRAXCYBZIXIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N=C2Br)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

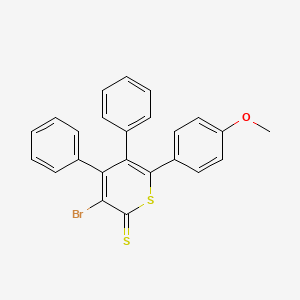
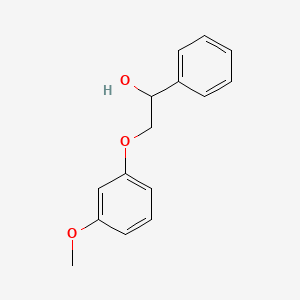
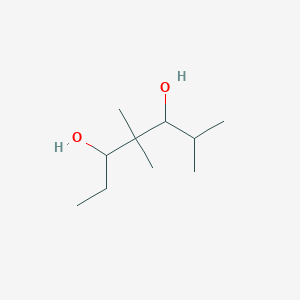
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
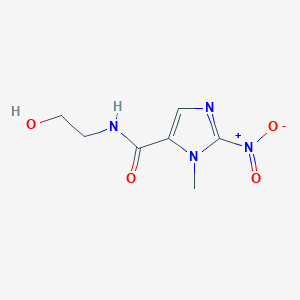
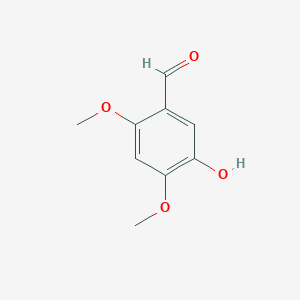
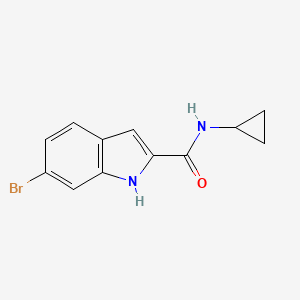
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
